molecular formula C19H23N3O4 B14766734 5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B14766734
M. Wt: 357.4 g/mol
InChI Key: KSNQQAFHDQJGFB-UHFFFAOYSA-N
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Description

5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that features both isoindoline and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline and piperidine intermediates, followed by their coupling under specific conditions. Common reagents might include amines, carboxylic acids, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: can be compared with other isoindoline or piperidine derivatives.

    Unique Features: Its unique combination of functional groups and structural features may confer specific biological activities or chemical reactivity not seen in other compounds.

List of Similar Compounds

    Isoindoline derivatives: Compounds with similar isoindoline structures.

    Piperidine derivatives: Compounds with similar piperidine structures.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

5-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H23N3O4/c20-10-4-2-1-3-5-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h6-7,11,15H,1-5,8-10,20H2,(H,21,23,24)

InChI Key

KSNQQAFHDQJGFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCN

Origin of Product

United States

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